![molecular formula C21H24N2O4 B2758019 2,4-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide CAS No. 941978-55-8](/img/structure/B2758019.png)
2,4-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide
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Overview
Description
2,4-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as DMOP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOP belongs to the class of benzamide derivatives, and its chemical structure is composed of a benzene ring, two methoxy groups, a piperidine ring, and a carbonyl group.
Scientific Research Applications
Antipsychotic Agents Development
A study by Högberg et al. (1990) explores the synthesis of related compounds including a 2,4-dimethoxy analogue, focusing on their antidopaminergic properties. This research supports the potential use of these compounds in developing antipsychotic medications with a low tendency to induce extrapyramidal side effects, which are common with traditional antipsychotics (Högberg, T., de Paulis, T., Johansson, L., Kumar, Y., Hall, H., & Ogren, S., 1990).
Anticancer Research
Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, including 2,3,4-trimethoxyphenyl derivatives, evaluating their anticancer activity against several cancer cell lines. The study indicates that these compounds show moderate to excellent anticancer activities, suggesting their potential use in cancer treatment (Ravinaik, B., Rao, M., Rao, P. P., Ramachandran, D., & Reddy, D., 2021).
Cancer Stem Cell Targeting
Bhat et al. (2016) focused on designing, synthesizing, and evaluating novel benzamide derivatives, including 2,4-dimethoxy analogues, for antitumor activity against cancer stem cells. The study highlights the importance of targeting cancer stem cells as a strategy to combat cancer more effectively, with certain compounds showing significant activity (Bhat, M. A., Al‐Dhfyan, A., & Al-Omar, M., 2016).
Dopamine Receptor Binding Studies
Bishop et al. (1991) synthesized a range of benzamides, including 2,3-dimethoxy-5-(fluoroalkyl)-substituted derivatives, to evaluate as dopamine D2 receptor ligands. The study underscores the potential of these compounds for in vivo positron emission tomography (PET) studies based on their selective high potency binding affinity for the D2 receptor, which could be significant for neurological research (Bishop, J., Mathis, C., Gerdes, J., Whitney, J., Eaton, A. M., & Mailman, R., 1991).
Orexin-1 Receptor Mechanisms in Binge Eating
Piccoli et al. (2012) explored the effects of specific orexin receptor antagonists in a binge eating model in rats, highlighting the role of orexin-1 receptor mechanisms in compulsive food consumption. This research has implications for understanding and potentially treating eating disorders with a compulsive component, pointing towards the relevance of targeting specific neural pathways (Piccoli, L., M. Bonaventura, M., Cifani, C., Costantini, V. J. A., Massagrande, M., Montanari, D., Martinelli, P., Antolini, M., Ciccocioppo, R., Massi, M., Merlo-Pich, E., Fabio, R., & Corsi, M., 2012).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
This interaction often involves the formation of hydrogen bonds or other types of intermolecular interactions .
Biochemical Pathways
It is known that similar compounds can affect a broad range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
It is known that similar compounds have good bioavailability, low clearance, and a small volume of distribution . The elimination pathways for similar compounds include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
It is known that similar compounds have diverse biological activities and therapeutic possibilities .
Action Environment
It is known that the reaction environment can influence the synthesis of similar compounds .
properties
IUPAC Name |
2,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-12-15(7-10-18(14)23-11-5-4-6-20(23)24)22-21(25)17-9-8-16(26-2)13-19(17)27-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQQHRACPATBOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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